5-Bromoquinazoline-2,4-diamine
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry
The quinazoline framework is considered a "privileged structure" in the pharmaceutical field due to its ability to interact with a wide range of biological targets, leading to a multitude of pharmacological effects. nih.gov This versatility has made it a focal point for drug discovery and development for decades.
Historical Context of Quinazoline Derivatives in Drug Discovery
The journey of quinazolines in science began with the first synthesis of a derivative in 1869. wisdomlib.org Over time, researchers discovered that the quinazoline-4(3H)-one structure is a fundamental component in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms. omicsonline.orgresearchgate.net This natural prevalence hinted at the scaffold's inherent biological activity. A significant milestone in its pharmaceutical history was the introduction of Methaqualone in 1951, a synthetic quinazolinone that was recognized for its sedative-hypnotic effects. omicsonline.org The stability of the quinazoline ring system towards metabolic degradation and chemical reactions further encouraged medicinal chemists to use it as a scaffold for new potential drugs. omicsonline.org In recent years, several quinazoline derivatives have been approved by the U.S. Food and Drug Administration (USFDA) for cancer therapy, including Gefitinib, Erlotinib, Lapatinib, and Afatinib, cementing the scaffold's crucial place in modern medicine. arabjchem.orgnih.gov
Broad Spectrum of Pharmacological Activities of Quinazoline Analogs
Quinazoline and its derivatives are renowned for an exceptionally broad range of pharmacological activities. mdpi.comnih.govresearchgate.net This diversity has spurred countless synthetic and pharmacological studies to explore their potential against numerous diseases. ebi.ac.uk The biological activities are largely influenced by the type and position of various substituents on the quinazoline core. wisdomlib.orgebi.ac.uk
The major reported pharmacological activities include:
Anticancer: This is one of the most well-established activities, with numerous derivatives acting as kinase inhibitors to suppress tumor growth. ontosight.ainih.govekb.egekb.eg
Antimicrobial: Quinazolines have shown potent activity against various bacterial and fungal strains, including multi-drug resistant ones. ontosight.ainih.govmdpi.comwisdomlib.org
Anti-inflammatory: Many analogs exhibit significant anti-inflammatory properties. mdpi.comresearchgate.netebi.ac.ukwisdomlib.org
Anticonvulsant: The scaffold has been a focus for developing agents to manage seizures. nih.govnih.gov
Antiviral: Certain derivatives have been investigated for their ability to inhibit viral replication. arabjchem.orgmdpi.comresearchgate.net
Antimalarial: The quinazoline structure has been explored in the search for new treatments for malaria. arabjchem.orgresearchgate.netimrpress.com
Antihypertensive: The scaffold is present in drugs developed to treat high blood pressure. nih.govebi.ac.ukekb.eg
Antidiabetic: Some quinazoline analogs have been studied for their potential in managing diabetes. arabjchem.orgmdpi.comresearchgate.net
Analgesic: The pain-relieving properties of certain quinazoline compounds have also been reported. wisdomlib.orgresearchgate.netebi.ac.uk
Antioxidant: Some derivatives have demonstrated the ability to act as antioxidants. mdpi.com
Table 1: Selected Pharmacological Activities of Quinazoline Derivatives
| Pharmacological Activity | Description | Key References |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth, often through kinase inhibition. | mdpi.com, ekb.eg, ekb.eg, ontosight.ai |
| Antimicrobial | Activity against bacteria and fungi, including resistant strains. | mdpi.com, wisdomlib.org, ontosight.ai, nih.gov |
| Anti-inflammatory | Reduction of inflammation. | mdpi.com, wisdomlib.org, ebi.ac.uk, researchgate.net |
| Anticonvulsant | Used in the management of seizures. | nih.gov, nih.gov |
| Antiviral | Inhibition of viral replication. | mdpi.com, arabjchem.org, researchgate.net |
| Antimalarial | Activity against malaria parasites. | arabjchem.org, researchgate.net, imrpress.com |
Rationale for Research on 5-Bromoquinazoline-2,4-diamine
The specific structure of this compound is not arbitrary. The inclusion of a halogen (bromine) and its particular placement on the quinazoline ring are deliberate choices based on established principles of medicinal chemistry aimed at creating novel compounds with potentially enhanced or new biological activities.
Importance of Halogenation in Quinazoline-Based Compounds
Halogenation, the introduction of halogen atoms like fluorine, chlorine, or bromine, is a widely used strategy in drug design. Halogenated quinazolinones and their derivatives are valuable synthetic intermediates for creating more complex molecules. mdpi.com The presence of a halogen can significantly alter a molecule's physicochemical properties, which in turn influences its biological activity. ontosight.ai
Key impacts of halogenation include:
Enhanced Binding Affinity: Halogen atoms can form halogen bonds and other interactions with biological targets like enzymes, improving the compound's binding affinity and potency. ontosight.ainih.gov Studies have shown that the presence of a halogen at certain positions on the quinazoline ring can improve anticancer effects. nih.gov For instance, 3-bromo substituted anilinoquinazolines have displayed potent inhibitory activity against specific enzymes. mdpi.com
Improved Pharmacokinetics: Halogens can increase a compound's lipophilicity (its ability to dissolve in fats), which can affect its absorption, distribution, and ability to cross cell membranes. ontosight.ai Fluorine-containing molecules, for example, have been noted for their improved lipophilicity, bioavailability, and metabolic stability. rsc.org
Position of Bromine Substitution and its Impact on Research Avenues
The biological activity of quinazoline derivatives is highly dependent on the substitution pattern. ontosight.ai Structure-activity relationship (SAR) studies aim to correlate specific structural features with pharmacological effects, and the position of a substituent is a critical factor. researchgate.netebi.ac.uk
Positional Influence: Research has shown that substitutions at different positions on the quinazoline ring lead to different activities. For example, substitutions at the C-6 and C-7 positions are often important for anticancer activity, particularly for EGFR kinase inhibitors. mdpi.com The presence of a bromine atom at the C-6 position has been shown to enhance anticancer properties. ontosight.ainih.gov Meanwhile, a chlorine atom at the C-7 position has been found to favor anticonvulsant activity. nih.govmdpi.com
Research at the 5-Position: While positions 6 and 7 are commonly modified, research has also explored substitutions at other locations. A study on 5-anilino-8-nitroquinazoline derivatives investigated their antiproliferative activity against EGFR and VEGFR-2, demonstrating that the 5-position is a viable site for modification to achieve potent and selective enzyme inhibition. mdpi.com Therefore, placing a bromine atom at the 5-position, as in this compound, represents a distinct research trajectory aimed at exploring how this specific substitution pattern influences the molecule's interaction with biological targets. The reactivity of different positions can be influenced by electronic factors; for example, the α-nitrogen effect can activate the C-4 position for chemical reactions. mdpi.com
Overview of Academic Research Trajectories for this compound
Direct research on this compound characterizes it primarily as a chemical building block for the synthesis of more complex molecules. bldpharm.com Its structure, featuring a reactive bromine atom and two amino groups on the foundational quinazoline scaffold, makes it a versatile intermediate in synthetic chemistry. ontosight.ai
Research involving this compound and its close derivatives has explored several therapeutic areas. Studies on N2,N4-disubstituted quinazoline-2,4-diamines have identified them as effective inhibitors of dihydrofolate reductase with potent antibacterial activity against resistant strains like MRSA. While this compound itself is reported to have moderate activity, its main value lies in its use as a starting material. Researchers utilize it to construct novel derivatives with the goal of discovering compounds with significant biological activity for potential drug development.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Afatinib |
| Erlotinib |
| Gefitinib |
| Lapatinib |
| Methaqualone |
| Vandetanib |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAVQJGHQXYNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152503 | |
| Record name | 2,4-Quinazolinediamine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-75-7 | |
| Record name | 5-Bromo-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinazolinediamine, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromoquinazoline 2,4 Diamine and Derivatives
Strategic Incorporation of the 5-Bromo Moiety
Regioselective Bromination at the 5-Position
The introduction of a bromine atom at the 5-position of the quinazoline (B50416) ring is a key step in the synthesis of 5-bromoquinazoline-2,4-diamine. This transformation requires careful control of reaction conditions to ensure regioselectivity, meaning the bromine is added specifically to the desired position.
One approach to achieving this involves the bromination of a quinazoline precursor. For instance, the bromination of quinazoline in strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) using brominating agents such as N-bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI) can lead to regioselective bromination. researchgate.net The choice of acid and brominating agent, along with temperature and concentration, are critical factors that influence the outcome of the reaction. researchgate.net
Another strategy involves starting with an appropriately substituted anthranilic acid derivative. For example, 2-amino-5-bromobenzoic acid can be used as a starting material. google.com This commercially available compound already contains the bromine atom at the desired position, simplifying the subsequent cyclization to form the quinazoline ring system. google.com This method offers a more direct route to 6-bromoquinazoline-2,4(1H,3H)-dione, which can then be converted to the target diamine. google.comacs.org
Theoretical analysis and experimental verification have also been employed to develop highly regioselective electrophilic aromatic bromination methods. mdpi.com These studies provide insights into the factors governing the position of bromination on aromatic rings, aiding in the design of synthetic routes that favor the formation of the 5-bromo isomer. mdpi.com
Synthesis of this compound Derivatives
Once this compound is obtained, it serves as a versatile platform for the synthesis of a wide array of derivatives through modifications at the N2 and N4 amino groups, as well as through the construction of fused ring systems.
N²,N⁴-Disubstituted Quinazoline-2,4-diamine (B158780) Derivatives
The amino groups at the 2 and 4 positions of the quinazoline ring are readily functionalized, allowing for the introduction of various substituents. This is typically achieved by reacting 2,4-dichloroquinazoline (B46505) with different amines. d-nb.infojst.go.jp The greater reactivity of the chlorine atom at the C-4 position often allows for sequential and selective substitution. semanticscholar.orgmdpi.com
A diverse range of substituents can be introduced at the N² and N⁴ positions. These include:
Aryl and Heteroaryl Groups: Reaction with various anilines and heterocyclic amines leads to the corresponding N²,N⁴-diaryl or N²,N⁴-diheteroaryl derivatives. d-nb.infojst.go.jp
Alkyl and Benzyl (B1604629) Groups: Aliphatic and benzylic amines can be used to introduce alkyl and benzyl moieties. google.comacs.orgasm.org
Functionalized Groups: Substituents bearing additional functional groups can also be incorporated to modulate the physicochemical properties and biological activity of the resulting compounds. google.com
The synthesis often proceeds through a 2,4-dichloroquinazoline intermediate, which is then reacted with the desired amines. d-nb.infojst.go.jp The conditions for these substitution reactions can be tailored to control the final substitution pattern.
The nature and position of the substituents on the quinazoline core have a profound impact on the biological activity of the derivatives. Structure-activity relationship (SAR) studies have revealed several key trends:
Antimicrobial Activity: N²,N⁴-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity, particularly against multidrug-resistant strains like Staphylococcus aureus (MRSA) and Acinetobacter baumannii. asm.orgnih.gov The presence of a halogen, such as bromine, at the 6-position (structurally related to the 5-position in the parent quinazoline) can be more beneficial for activity than substitution at the 7-position. asm.org Furthermore, electron-withdrawing substituents on the quinazoline ring have been observed to enhance antimicrobial activity. jst.go.jp
Anticancer Activity: Certain 2,4-diaminoquinazoline derivatives have demonstrated significant antitumor effects. For instance, compounds with specific substitutions on the anilino moiety at the 2-position and an alkylamino group at the 4-position have shown high inhibitory effects against various human cancer cell lines. researchgate.net
Enzyme Inhibition: Quinazoline derivatives are known to inhibit various enzymes. For example, N²,N⁴-disubstituted derivatives have been investigated as inhibitors of dihydrofolate reductase and adenosine/guanosine nucleoside ribohydrolase. digitellinc.com The presence of amino groups at both the 2 and 4 positions appears to be crucial for the inhibition of certain enzymes. digitellinc.com
The following table summarizes the biological activities of some N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives:
| Compound Type | Substituents | Biological Activity | Reference(s) |
| N²,N⁴-Disubstituted Quinazoline-2,4-diamines | 6-Bromo or 6-methyl | Potent antibacterial activity against multidrug-resistant A. baumannii. | asm.org |
| 2-Anilino-4-alkylaminoquinazolines | 4-Substitution on the phenyl ring | High inhibitory effects against various human cancer cell lines. | researchgate.net |
| N²,N⁴-Disubstituted Quinazoline-2,4-diamines | Various primary amines | Inhibition of adenosine/guanosine nucleoside ribohydrolase. | digitellinc.com |
| N²,N⁴-Disubstituted Quinazoline-2,4-diamines | N²-benzyl-N⁴-methyl with 6- or 7-substitutions | Antibacterial activity against MRSA. | asm.org |
Synthesis of Thiazolo[5,4-f]quinazolines
This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as thiazolo[5,4-f]quinazolines. These tricyclic compounds are of interest due to their potential as kinase inhibitors. nih.govnih.govresearchgate.net
The synthesis of these derivatives often involves a multi-step sequence starting from a functionalized benzothiazole. nih.govmdpi.com Key reactions in these synthetic routes can include Dimroth rearrangements and Appel salt chemistry to construct the fused thiazole (B1198619) ring. nih.govresearchgate.net The quinazoline portion is typically formed in a subsequent cyclization step.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinazoline derivatives and other heterocyclic compounds. nih.govmdpi.comd-nb.info This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often cleaner reactions. mdpi.comrsc.org
Microwave irradiation has been successfully employed in various steps of the synthesis of this compound derivatives and related structures:
Cyclization Reactions: Microwave heating can facilitate the cyclization of precursors to form the quinazoline ring. nih.gov
Dimroth Rearrangement: This key reaction in the synthesis of thiazolo[5,4-f]quinazolines can be efficiently carried out under microwave irradiation. nih.govnih.gov
Substitution Reactions: The introduction of substituents at the N² and N⁴ positions can also be accelerated using microwave energy. nih.gov
The application of microwave technology allows for the rapid generation of libraries of compounds for biological screening, thereby accelerating the drug discovery process. nih.gov
Biological Activity and Pharmacological Research of 5 Bromoquinazoline 2,4 Diamine
Antimicrobial Research Applications
N2,N4-disubstituted quinazoline-2,4-diamines have been systematically synthesized and evaluated, revealing that substitutions at various positions on the quinazoline (B50416) ring can significantly influence their antimicrobial potency. This has allowed for the development of compounds with low micromolar minimum inhibitory concentrations (MICs) and favorable physicochemical properties, marking them as a viable platform for the development of new antimicrobial therapies.
Quinazoline-2,4-diamine (B158780) derivatives have demonstrated broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. Research has particularly focused on their efficacy against drug-resistant pathogens, a growing global health concern.
A significant body of research has highlighted the potent activity of N2,N4-disubstituted quinazoline-2,4-diamines against multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
One study reported the synthesis of a series of N2,N4-disubstituted quinazoline-2,4-diamines that were tested against multidrug-resistant Staphylococcus aureus. This research led to the identification of compounds with MICs in the low micromolar range. acs.org Further investigations have extended these findings to the Gram-negative pathogen Acinetobacter baumannii. Optimized N2,N4-disubstituted quinazoline-2,4-diamines, particularly those with a halide or an alkyl substituent at the 6-position, have shown strong antibacterial activity against MDR A. baumannii strains, with MICs as low as 0.5 μM. nih.govasm.org
A separate study on 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) compounds, originally designed to target Escherichia coli dihydrofolate reductase, found that they also exhibited significant antibacterial activity against A. baumannii, including MDR strains. nih.gov The efficacy of these compounds was notably stronger than the conventional DHFR inhibitor, trimethoprim. nih.gov
| Compound Class | Bacterial Strain | Reported Activity | Reference |
|---|---|---|---|
| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus (MRSA) | MICs in the low micromolar range | acs.org |
| Optimized N2,N4-disubstituted quinazoline-2,4-diamines (6-halide or 6-alkyl substituted) | Multidrug-resistant Acinetobacter baumannii | MICs as low as 0.5 μM | nih.govasm.org |
| 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQZ) | Multidrug-resistant Acinetobacter baumannii | Significantly stronger activity than trimethoprim | nih.gov |
| N-((1E,3E)-penta-1,3-dienyl)-2-p-tolylquinolin-4-amine hydrochloride | Invasive fungal strains | MICs 4–16 µg/mL |
The primary mechanism of antibacterial action for many quinazoline-2,4-diamine derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.govasm.orgnih.gov DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA replication and cell growth. nih.govnih.gov By inhibiting bacterial DHFR, these compounds effectively starve the bacteria of essential metabolites, leading to a bacteriostatic or bactericidal effect.
Research has shown that N2,N4-disubstituted quinazoline-2,4-diamines act as DHFR inhibitors. nih.govasm.org The binding of these inhibitors to the enzyme can be highly potent and, in some cases, exhibit a slow-onset, tight-binding mechanism. nih.gov This mode of inhibition, where the inhibitor has a markedly increased affinity for the NADPH-bound form of the enzyme, contributes to their potent antibacterial effects. nih.gov The selectivity of these compounds for bacterial DHFR over human DHFR is a key aspect of their therapeutic potential, minimizing host toxicity. nih.gov
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric matrix, which provides protection against antibiotics and the host immune system. The ability to disrupt these biofilms is a critical attribute for any new antibacterial agent. Several studies have demonstrated the anti-biofilm potential of quinazoline-2,4-diamines.
Optimized N2,N4-disubstituted quinazoline-2,4-diamines have been shown to eradicate 90% of cells within a biofilm at or near their MICs. nih.govasm.org This indicates a potent ability to both inhibit the growth of planktonic bacteria and disrupt established biofilm communities. The anti-biofilm activity of these compounds further enhances their potential as effective treatments for chronic and persistent infections, which are often associated with biofilm formation.
A crucial aspect of developing new antibiotics is understanding the potential for bacteria to develop resistance. Studies on N2,N4-disubstituted quinazoline-2,4-diamines have shown a limited capacity for the development of resistance.
In serial passage assays, a method used to assess the likelihood of resistance development, these compounds demonstrated only a 4-fold increase in MIC. nih.govasm.org This is in stark contrast to existing folic acid synthesis inhibitors like trimethoprim and sulfamethoxazole, which showed 64-fold and 128-fold increases in MIC, respectively, under the same conditions. nih.govasm.org This low propensity for resistance development is a significant advantage and suggests that quinazoline-2,4-diamines could have a longer therapeutic lifespan than many current antibiotics.
In addition to their antibacterial properties, quinazoline derivatives have also been investigated for their antifungal activity. Various substituted quinazolines and quinazolinones have shown efficacy against a range of fungal pathogens.
For instance, certain 1-methyl-3-substituted quinazoline-2,4-dione derivatives have exhibited moderate to excellent antifungal activities against Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. nih.govresearchgate.net Some of these compounds were found to be significantly more potent than the commonly used antifungal drug fluconazole. nih.govresearchgate.net The mechanism of action for some of these antifungal quinazolines is believed to be the inhibition of chitin synthase, an enzyme essential for the integrity of the fungal cell wall. nih.govresearchgate.net
Other studies have reported the antifungal activity of different quinazoline derivatives against pathogenic fungi such as Aspergillus fumigatus and Syncephalastrum racemosum. researchgate.net Furthermore, newly synthesized quinazolinone derivatives have shown inhibitory effects on the growth of several plant pathogenic fungi. mdpi.com
| Compound Class | Fungal Species | Reported Activity | Reference |
|---|---|---|---|
| 1-methyl-3-substituted quinazoline-2,4-dione derivatives | Candida albicans | Up to 8-fold stronger than fluconazole | nih.govresearchgate.net |
| 1-methyl-3-substituted quinazoline-2,4-dione derivatives | Aspergillus flavus | Up to 16-fold stronger than fluconazole | nih.govresearchgate.net |
| 1-methyl-3-substituted quinazoline-2,4-dione derivatives | Cryptococcus neoformans | MIC values comparable to fluconazole | nih.govresearchgate.net |
| Substituted quinazolines | Aspergillus fumigatus | MIC of 15.63 μg/ml for a lead compound | researchgate.net |
| Substituted quinazolines | Syncephalastrum racemosum | MIC of 62.50 μg/ml for a lead compound | researchgate.net |
| Triazolo[1,5-a]quinazolinone | Aspergillus niger | Inhibition zone of 28.57 mm | nih.gov |
Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)
The quinazoline-2,4-diamine scaffold has been identified as a promising platform for the development of novel antiparasitic agents, particularly against Leishmania species. Research into N²,N⁴-disubstituted quinazoline-2,4-diamines has demonstrated potent activity against both Leishmania donovani, the causative agent of visceral leishmaniasis, and L. amazonensis. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline ring and the diamine nitrogens significantly influence efficacy, leading to the identification of compounds with EC₅₀ values in the high nanomolar to single-digit micromolar range. nih.gov
For example, certain N²-benzylquinazoline-2,4-diamines have shown greater potency against L. donovani than their N⁴-benzyl counterparts, with one of the most potent compounds exhibiting an EC₅₀ of 150 nM. nih.gov Furthermore, studies on 2,4-diaminoquinazoline analogs as putative dihydrofolate reductase inhibitors have uncovered remarkable in vitro activity against Leishmania major within human macrophages. nih.gov Two such compounds demonstrated 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml), representing a potency approximately 1,000 times greater than any previously tested compounds in that particular model. nih.gov
While direct studies on the antitrypanosomal activity of 5-Bromoquinazoline-2,4-diamine are not prominent, related heterocyclic structures have been investigated. Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and its analogs have shown significant in vitro activity against Trypanosoma brucei. nih.gov The potency of these related quinazoline structures underscores the potential of the broader chemical class in targeting trypanosomal parasites. nih.gov
Table 1: Antileishmanial Activity of Selected Quinazoline-2,4-Diamine Derivatives
| Compound Type | Parasite Species | Potency (EC₅₀) | Reference |
|---|---|---|---|
| N²-Benzylquinazoline-2,4-diamine | Leishmania donovani | 150 nM | nih.gov |
Anticancer Research and Antineoplastic Potential
The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs and numerous investigational agents built upon this scaffold. The 2,4-diamino substitution pattern is a key area of this research.
A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. semanticscholar.orgnih.gov Derivatives of the quinazoline scaffold have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases (AURKA/B), and FMS-like tyrosine kinase 3 (FLT3). semanticscholar.orgnih.govresearchgate.net
For instance, a quinazoline-based compound, BPR1K871, was identified as a dual inhibitor of FLT3 and AURKA with IC₅₀ values of 19 nM and 22 nM, respectively. nih.gov This dual inhibition is particularly relevant for treating cancers like Acute Myeloid Leukemia (AML). nih.gov Further research into quinazoline-2,5-diamine derivatives has led to the identification of potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune cell signaling, suggesting a role for these compounds in cancer immunotherapy. chemrxiv.org
Table 2: Kinase Inhibition by Representative Quinazoline Derivatives
| Compound Class | Target Kinase(s) | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Quinazoline-based urea | FLT3 / AURKA | 19 nM / 22 nM | nih.gov |
| 2,4-Disubstituted quinazoline | EGFR | 0.201 µM | researchgate.net |
| Quinazoline-2,5-diamine | HPK1 | 3.3 nM (downstream inhibition) | chemrxiv.orgresearchgate.net |
Compounds based on the 2,4-diaminoquinazoline structure have been shown to inhibit the proliferation of various human cancer cell lines and induce programmed cell death, or apoptosis. nih.govresearchgate.net For example, the parent compound 2,4-diamino-quinazoline (2,4-DAQ) was found to inhibit the viability of gastric cancer cell lines (AGS and MKN45) in a dose-dependent manner. nih.gov This inhibition was accompanied by the induction of apoptosis, confirmed by the detection of key apoptotic markers such as cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP). nih.gov
Similarly, a series of novel quinazoline/1,3,4-oxadiazole-2-thione hybrids demonstrated potent antiproliferative activity against breast cancer (MCF-7) cells. nih.gov The most effective of these compounds were found to significantly increase the cellular levels of pro-apoptotic proteins, including caspase-3, caspase-8, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov
Beyond protein kinases, quinazoline-2,4-diamine derivatives have been designed to target other critical enzymes and cellular pathways involved in cancer progression. One historical and significant target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. nih.govsemanticscholar.org Inhibition of DHFR disrupts DNA synthesis and cell replication, making it an effective anticancer strategy. semanticscholar.org
More recently, research has shown that 2,4-diamino-quinazoline can act as a selective inhibitor of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. 2,4-DAQ was shown to suppress the expression of Wnt target genes like MYC and LGR5, leading to the inhibition of gastric cancer cell growth. nih.gov
The quinazoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the development of drugs for various diseases. In anticancer drug discovery, the synthetic accessibility of the quinazoline core allows for the creation of large, structurally diverse libraries of compounds. researchgate.net
This versatility enables the fine-tuning of pharmacological properties to target a wide array of cancer-related proteins, including receptor tyrosine kinases, cell cycle-regulating kinases, and enzymes involved in DNA replication and repair. semanticscholar.orgmdpi.com The successful development of FDA-approved kinase inhibitors like gefitinib and erlotinib, which are based on the quinazoline scaffold, validates its importance and continues to inspire research into new derivatives, including those of the 2,4-diamine class. nih.gov
Antiviral Research Investigations
The quinazoline-2,4-diamine scaffold has also emerged as a promising foundation for the development of novel antiviral agents. Through cell-based screening of small-molecule libraries, a derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137), was identified as a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.govnih.gov
In subsequent assays, DCR 137 was found to be more protective against CHIKV-induced cell death than the established antiviral drug ribavirin. nih.govresearchgate.net It significantly reduced viral plaque-forming units by several orders of magnitude. nih.gov Further investigation revealed that DCR 137 also possesses broad-spectrum activity against other alphaviruses, effectively inhibiting the replication of Ross River virus (RRV). nih.govnih.gov Other research has identified quinazolinone-based molecules with activity against a range of viruses, including adenovirus, HSV-1, and SARS-CoV-2, by targeting viral enzymes like papain-like protease (PLpro). nih.gov
Table 3: Antiviral Activity of Quinazoline-2,4-Diamine Derivatives
| Compound | Virus | Key Finding | Reference |
|---|---|---|---|
| 6-Fluoro-quinazoline-2,4-diamine (DCR 137) | Chikungunya Virus (CHIKV) | 99.99% inhibition of replication at 24 hpi; more protective than ribavirin. | nih.gov |
| 6-Fluoro-quinazoline-2,4-diamine (DCR 137) | Ross River Virus (RRV) | Effective inhibition of viral replication, suggesting pan-alphavirus potential. | nih.govnih.gov |
| Quinazolinone derivative (8d) | SARS-CoV-2 | Potent activity with an IC₅₀ of 0.948 µg/mL, superior to remdesivir. | nih.gov |
Inhibition of Viral Replication
The 2,4-diaminoquinazoline core structure has been identified as a promising scaffold for the development of antiviral agents. Studies have focused on derivatives of this structure to explore their potential in inhibiting the replication of various viruses. For instance, a compound featuring the 2,4-diaminoquinazoline moiety, specifically 6-fluoro-quinazoline-2,4-diamine (DCR 137), has been identified as a potent inhibitor of Chikungunya virus (CHIKV) replication in cell-based screening assays. This particular derivative demonstrated a significant, dose-dependent reduction in the cytopathic effects of the virus.
Further investigation into such derivatives has indicated that they can be more protective than established antiviral drugs like ribavirin, substantially reducing the formation of viral plaques. The antiviral activity of these compounds is not limited to a single virus, with research showing effective inhibition against other alphaviruses, such as the Ross River virus (RRV), suggesting the potential for developing broad-spectrum antiviral candidates from the quinazoline family.
Specific Antiviral Targets (e.g., Chikungunya virus)
Research has specifically highlighted the potential of 2,4-diaminoquinazoline derivatives against the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes that causes debilitating joint pain. The derivative DCR 137 (6-fluoro-quinazoline-2,4-diamine) was found to be the most potent inhibitor of CHIKV replication in a screening of small-molecule libraries.
Post-treatment of infected cells with this compound led to a dose-dependent reduction in viral-induced cytopathic effects and a decrease in viral E2 protein levels. Plaque reduction assays showed that this quinazoline derivative could inhibit CHIKV replication by 99.99% and 99.97% at 24 and 48 hours post-infection, respectively. The success of this derivative against both CHIKV and the related Ross River virus suggests that the 2,4-diaminoquinazoline scaffold is a promising starting point for the development of pan-alphavirus inhibitors.
Neurological and Neurodegenerative Disease Research
The structural framework of quinazoline diamine has been explored for its utility in designing agents to combat neurodegenerative disorders, particularly Alzheimer's disease. This exploration is based on the multifaceted nature of such diseases, which often requires therapeutic agents that can interact with multiple pathological targets.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for Alzheimer's disease. While AChE is the primary enzyme for acetylcholine hydrolysis under normal conditions, the activity of BuChE significantly increases in the later stages of the disease, making it an important therapeutic target. Research into various 2,4-disubstituted quinazoline derivatives has shown that this chemical class can exhibit potent and selective inhibitory activity against BuChE. While direct studies on this compound are limited in this context, the broader family of quinazoline derivatives is recognized for its potential in developing new cholinesterase inhibitors.
Amyloid-beta (Aβ) Inhibition
A primary hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Developing inhibitors of this aggregation process is a major focus of therapeutic research. A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives has been synthesized and evaluated for their potential to inhibit the aggregation of Aβ40 and Aβ42.
Within this library, specific derivatives containing a bromobenzyl substituent demonstrated noteworthy activity. For instance, N⁴-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a highly potent inhibitor of Aβ40 aggregation, with an IC₅₀ value of approximately 80 nM. Its isomer, N²-(4-bromobenzyl)quinazoline-2,4-diamine, showed superior and dual inhibition of both Aβ40 and Aβ42 aggregation, with an IC₅₀ of approximately 1.7 μM for both. These findings underscore the suitability of the diaminoquinazoline ring system for designing novel anti-amyloid agents.
Table 1: Aβ Aggregation Inhibition by Brominated Quinazoline Derivatives
| Compound | Target | IC₅₀ Value |
|---|---|---|
| N⁴-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | ~80 nM |
| N⁴-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 14.8 μM |
| N²-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 1.7 μM |
| N²-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 1.7 μM |
Potential as Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease
Given the complex pathology of Alzheimer's disease, which involves Aβ plaques, neurofibrillary tangles, and cholinergic dysfunction, a promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs). MTDLs are single compounds designed to interact with multiple targets involved in the disease cascade. The quinazoline scaffold is considered a "privileged structure" for designing such agents due to its versatility.
Derivatives of the quinazoline structure have been rationally designed and evaluated as MTDLs that can simultaneously inhibit cholinesterases and β-secretase (BACE-1), another key enzyme in Aβ production. Research has also focused on combining cholinesterase inhibition with the ability to prevent Aβ aggregation, showcasing the potential of the quinazoline core in developing comprehensive therapies for Alzheimer's.
Kinase Inhibition in Neurodegenerative Contexts (e.g., DYRK1A, GSK3)
Kinases such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 (GSK-3) are implicated in the pathology of neurodegenerative diseases. Overexpression or dysregulation of these kinases can contribute to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and can also influence the production of Aβ.
Consequently, inhibiting these kinases is a viable therapeutic strategy. While specific research on this compound is not detailed, other quinazoline derivatives have been investigated as potential GSK-3β inhibitors. The development of kinase inhibitors represents an important avenue in the search for treatments for diseases like Alzheimer's, and the quinazoline scaffold is among the chemical structures being explored for this purpose.
Other Therapeutic Explorations
Research into the therapeutic potential of the quinazoline nucleus has expanded beyond its traditional applications, revealing a diverse pharmacological profile. Derivatives of the this compound scaffold have been investigated for several other therapeutic uses, demonstrating the versatility of this chemical framework.
The quinazoline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. Research has shown that the insertion of amino substituents at the 2 and 4 positions of the quinazoline ring system can lead to compounds with significant anti-inflammatory and analgesic activities. nih.gov For instance, a series of 5,6-dihydrobenzo[h]quinazoline-2,4-diamino substituted derivatives were synthesized and evaluated for their pharmacological effects. These compounds demonstrated potent antiplatelet activity similar to aspirin and anti-inflammatory effects that, in some cases, were comparable to the reference drug indomethacin. nih.gov
Further studies on related heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, have also identified potent anti-inflammatory agents. mdpi.com By screening a library of these compounds, researchers identified molecules that could inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.com The most potent compounds from this series exhibited inhibitory activity at micromolar concentrations. mdpi.com
| Compound | Target/Assay | Activity (IC50) |
|---|---|---|
| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) | LPS-induced NF-κB transcriptional activity | < 50 µM |
| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16) | LPS-induced NF-κB transcriptional activity | < 50 µM |
The quinazoline framework has been successfully utilized to develop inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a validated target for the management of type 2 diabetes. nih.govplos.org The inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. plos.org
A series of novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potential DPP-4 inhibitors. nih.gov Structure-activity relationship (SAR) studies highlighted the critical role of a bromo substitution on the quinazoline ring for potent inhibitory activity. nih.gov One of the most promising compounds from this series, which features a 6-bromo quinazoline ring and a chloro-substituted phenyl moiety, demonstrated significant inhibitory activity against the DPP-4 enzyme. nih.gov Kinetic studies revealed that this compound acts as a competitive-type inhibitor. nih.gov
| Compound | Target | Inhibitory Activity (IC50) | Inhibition Constant (Ki) |
|---|---|---|---|
| Compound 9i (6-bromo quinazoline derivative) | DPP-4 | 9.25 ± 0.57 µM | 12.01 µM |
| Compound 9c (quinazoline derivative) | DPP-4 | 15.3 ± 0.65 µM | N/A |
The A2A adenosine receptor (A2AR) has emerged as a significant therapeutic target for neurodegenerative diseases and cancer. mdpi.comnih.gov The 2-aminoquinazoline scaffold has been identified as a promising foundation for designing novel and effective A2AR antagonists. mdpi.com A key breakthrough in this area was the identification of 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent antagonist for the human A2A receptor (hA2AR). mdpi.comnih.govresearchgate.net
Subsequent research has focused on modifying this lead compound to enhance its antagonist activity and improve its solubility. mdpi.com By introducing various substituents at the C6 and C7 positions and adding aminoalkyl chains to the C2 position, researchers have developed new derivatives with high affinity for the hA2AR. mdpi.comnih.gov Several of these compounds not only maintained high binding affinities but also demonstrated functional antagonist activity in cyclic AMP (cAMP) assays, confirming their ability to block the receptor's signaling pathway. mdpi.comresearchgate.net
| Compound | Binding Affinity (Ki, hA2AR) | Functional Antagonism (IC50) |
|---|---|---|
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) | 20 nM | N/A |
| Compound 5m | 5 nM | 6 µM |
| Compound 10d | 15 nM | 5 µM |
| Compound 9x | 21 nM | 9 µM |
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene transcription. It has become an attractive therapeutic target for cancer and inflammatory diseases. nih.gov The quinazoline scaffold has served as a structurally distinct template for the development of potent BRD4 inhibitors. nih.govnih.gov
Researchers have designed and synthesized new series of quinazoline-based analogues, exploring the structure-activity relationships at various positions of the quinazoline ring to improve potency and drug-like properties. nih.gov By modifying the 2-, 4-, and 6-positions, compounds with high binding affinity to BRD4 have been identified. nih.govnih.gov For example, starting from a 4-phenylquinazoline hit, structure-based optimization led to derivatives with significantly improved BRD4 binding affinity. nih.gov Co-crystallization studies of these inhibitors with the BRD4 protein have provided structural insights into their binding mode, revealing key interactions with the acetyl-lysine binding site. nih.gov
| Compound | Target | Binding Affinity (Kd) | Inhibitory Activity (IC50) |
|---|---|---|---|
| Compound 17 | BRD4 | 59 nM | N/A |
| Compound 48 (CN750) | BRD4 | 31 nM | N/A |
| Compound 13 | BRD4(2) | N/A | 3.045 µM |
| Compound 43 | BRD4(2) | N/A | 0.925 µM |
In the field of agricultural science, the quinazoline-2,4-dione structure, which is related to this compound through its core heterocycle, has been identified as a promising scaffold for the discovery of novel herbicides. nih.govacs.org These compounds often target essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol. nih.govepa.gov
A series of novel triketone-containing quinazoline-2,4-dione derivatives have been designed and synthesized as potent HPPD inhibitors. nih.gov Several of these compounds displayed excellent, broad-spectrum herbicidal activity against various weeds in greenhouse experiments, with some being more potent than the commercial herbicide mesotrione. nih.govacs.org For example, one derivative, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, showed exceptionally high HPPD inhibition. nih.gov Similarly, pyrazole–quinazoline-2,4-dione hybrids have been developed, with one compound exhibiting significantly greater potency against HPPD than both pyrasulfotole and mesotrione. acs.org
| Compound | Target Enzyme | Inhibitory Activity | Herbicidal Efficacy |
|---|---|---|---|
| Compound 11h | HPPD | Ki = 0.005 µM | Strong post-emergent activity at 37.5 g AI/ha |
| Compound 9bj | AtHPPD | IC50 = 84 nM | Excellent activity at 150 g AI/ha |
| Mesotrione (Reference) | HPPD | Ki = 0.013 µM | Standard commercial herbicide |
| Pyrasulfotole (Reference) | AtHPPD | IC50 = 1359 nM | Standard commercial herbicide |
Advanced Research Methodologies and Techniques
Computational Chemistry and Molecular Modeling
Computational methods are indispensable in modern medicinal chemistry for the rational design and discovery of new drugs. For the quinazoline (B50416) scaffold, these techniques provide deep insights into potential biological targets and the molecular basis of their interactions, guiding the synthesis of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the binding mode and predicting the binding affinity of quinazoline derivatives to various biological targets. For instance, docking studies on 6-bromoquinazoline (B49647) derivatives have been performed to investigate their binding modes and interactions with the Epidermal Growth Factor Receptor (EGFR), a plausible mechanism for their anticancer activity nih.gov. Similarly, other quinazoline derivatives have been docked against targets like the anti-inflammatory protein AKR1C2 and the main protease of SARS-CoV-2 to predict their potential as therapeutic agents ijfmr.comekb.eg.
These studies calculate a docking score or binding energy, often expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. For example, a study on a quinoline-based iminothiazoline derivative reported a docking score of -7.4 kcal/mol against the elastase enzyme, indicating strong potential inhibition nih.gov. The analysis also identifies key molecular interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site, which are critical for the compound's activity nih.gov.
| Quinazoline Derivative Class | Protein Target | Predicted Binding Energy / Score | Key Interactions Noted |
|---|---|---|---|
| Quinazolinone Derivatives | COX-2 | -9.3 | Analysis of binding pattern in the active domain. |
| Quinazolin-2,4-dione Analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 kcal/mol | Hydrogen bond interactions via amide and quinazoline moieties. ekb.eg |
| 6-Bromo-4-substituted Quinazolines | EGFR | Not specified | Hydrogen bond with Met793. |
| Quinazolinone Derivatives | Picornavirus Target (4CTG) | -8.0 to -8.2 kcal/mol | Binding affinity better than the parent compound (-7.1 kcal/mol). globalresearchonline.net |
In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This approach allows researchers to prioritize which compounds to synthesize and test experimentally, saving significant time and resources. Quinazoline libraries have been subjected to virtual screening to identify potential inhibitors for various targets.
The process often begins with designing hypothetical molecules and evaluating their drug-like properties according to frameworks like Lipinski's rule of five. Subsequently, tools such as the Osiris property calculator are used for toxicity risk prediction ijddr.in. Compounds that pass these initial filters are then docked into the active site of a target protein to predict their binding affinity ijddr.in. This methodology has been applied to design novel quinazolinone derivatives as potential COX-2 inhibitors for anti-inflammatory activity and to explore new antiviral activities against targets like the picornavirus globalresearchonline.netijddr.in. In silico screening was also used to identify quinazolinone benzoates as promising candidates against Mycobacterium tuberculosis nih.gov.
In Vitro and In Vivo Efficacy Studies
Following computational analysis, promising compounds are synthesized and subjected to rigorous biological testing. In vitro (in a controlled laboratory environment, e.g., using cell cultures) and in vivo (in living organisms) studies are essential to confirm the biological activity, potency, and therapeutic potential of quinazoline derivatives.
Cell-based assays are a cornerstone of early-stage drug discovery. To assess the anticancer potential of quinazoline derivatives, their cytotoxic effectiveness is commonly evaluated against various cancer cell lines using methods like the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay nih.gov. This assay measures cell viability and allows for the determination of the IC50 value, which is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates greater potency.
Numerous studies have reported the IC50 values for various bromoquinazoline and diaminoquinazoline derivatives against a panel of human cancer cell lines. For example, a series of 6-bromoquinazoline derivatives showed IC50 values ranging from 0.53 to 46.6 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines nih.gov. Another study on 2,4-diaminoquinazoline derivatives reported potent antiproliferative activity against five different human cancer cell lines umich.edu. For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of a compound that prevents visible growth of a microorganism. Certain 2,4-disubstituted quinazolines have shown potent antifungal activity with MIC values as low as 4 µg/mL against C. neoformans researchgate.net.
| Compound / Derivative Class | Cancer Cell Line | Reported IC50 Value (µM) |
|---|---|---|
| 6-Bromoquinazoline derivative (5b) | MCF-7 & SW480 | 0.53 - 1.95 nih.gov |
| 6-Bromoquinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 nih.gov |
| 6-Bromoquinazoline derivative (8a) | SW480 | 17.85 ± 0.92 nih.gov |
| Iodoquinazoline derivative (3c) | Various (4 lines) | 4.0 - 8.0 nih.gov |
| Quinazoline derivative (18) | MGC-803 | 0.85 researchgate.net |
A crucial aspect of drug development is determining a compound's therapeutic window—the range of doses at which it is effective without being toxic. An important component of this is selectivity. A desirable therapeutic agent should preferentially affect diseased cells or pathogens over healthy host cells. This selectivity can be assessed by comparing the compound's cytotoxic effects on cancerous cell lines versus non-tumorigenic (normal) cell lines.
For example, a study on 6-bromoquinazoline derivatives demonstrated appropriate selectivity by showing that the compounds had a less cytotoxic effect on normal MRC-5 cells compared to MCF-7 and SW480 cancer cells nih.gov. One derivative, compound 8a, had an IC50 of 15.85 µM against MCF-7 cancer cells, while its IC50 against the normal MRC-5 cell line was 84.20 µM, providing evidence of its selective action nih.gov. Another quinazoline derivative (compound 18) showed a 32-fold selectivity against the gastric epithelial cell line GES-1 compared to the MGC-803 cancer cell line researchgate.net. This differential activity is a key indicator of a compound's potential for a favorable therapeutic window.
Assay Development and High-Throughput Screening
The strategic application of advanced research methodologies, particularly in assay development and high-throughput screening (HTS), is fundamental to identifying and optimizing novel therapeutic agents. The 2,4-diaminoquinazoline scaffold, to which 5-Bromoquinazoline-2,4-diamine belongs, has been a subject of interest in numerous screening campaigns due to its established role in medicinal chemistry, particularly as a privileged scaffold for kinase inhibitors. While specific public domain data on high-throughput screening campaigns for this compound is limited, the broader class of compounds serves as a valuable case study for the methodologies employed.
Assay development is the initial and critical phase in the drug discovery process, involving the creation and optimization of a biological assay to measure the activity of a specific target, such as an enzyme or a receptor. For compounds like this compound and its analogs, which are often investigated as kinase inhibitors, biochemical assays are frequently developed. These assays typically measure the inhibition of the phosphorylation of a substrate by a specific kinase. Common assay formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that quantify ATP consumption.
Once a robust and miniaturized assay is developed, it can be employed in a high-throughput screening campaign. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits"—compounds that demonstrate activity against the biological target of interest. These libraries can range from tens of thousands to millions of diverse small molecules.
A representative example of a high-throughput screening process for identifying kinase inhibitors from a library that could contain scaffolds like this compound would involve several stages:
Primary Screening: The entire compound library is tested at a single concentration against the target kinase. The goal is to identify any compound that shows a predetermined level of inhibition.
Hit Confirmation: The "hits" from the primary screen are re-tested, often using the same assay, to confirm their activity and eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Selectivity Profiling: Promising hits are screened against a panel of related kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits are often tested in a different, "orthogonal" assay that relies on a distinct detection method.
The data generated from such a screening campaign is extensive and is typically managed using sophisticated data analysis software. The results are often visualized using heat maps and scatter plots to identify trends and prioritize compounds for further investigation.
While specific HTS data for this compound is not publicly available, the following table illustrates the type of data that would be generated for a series of hypothetical 2,4-diaminoquinazoline analogs in a kinase inhibitor screening campaign.
| Compound ID | Primary Screen Inhibition (%) @ 10 µM | Confirmed IC50 (µM) | Kinase Selectivity (Fold vs. Related Kinase) |
| Analog A | 85 | 0.5 | >100 |
| Analog B | 45 | 5.2 | 20 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Analog C | 92 | 0.1 | 50 |
| Analog D | 15 | >20 | - |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The findings from high-throughput screening campaigns guide the subsequent stages of drug discovery, including lead optimization, where the chemical structure of the hit compounds is systematically modified to improve their potency, selectivity, and pharmacokinetic properties. The 2,4-diaminoquinazoline scaffold, including derivatives like this compound, continues to be a valuable starting point for the discovery of new therapeutic agents through these advanced research methodologies.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Next-Generation 5-Bromoquinazoline-2,4-diamine Analogs
The foundation for future development lies in the rational design and synthesis of new molecules derived from the this compound template. The goal is to create a library of compounds with finely tuned pharmacological profiles. The synthesis of such analogs often involves regioselective nucleophilic aromatic substitution, where the chlorine atoms on a 2,4-dichloroquinazoline (B46505) precursor are replaced by amine nucleophiles to create the desired 2,4-diamino structure. nih.gov
Strategies for Enhanced Potency and Selectivity
A primary objective in analog design is to improve upon the potency and selectivity of the parent compound. High potency allows for efficacy at lower concentrations, while selectivity minimizes off-target effects.
Structure-Based Drug Design: Utilizing the three-dimensional structure of a target protein enables the design of molecules that bind with high affinity and specificity. researchgate.net This approach can guide modifications to the this compound scaffold to optimize interactions with the target's binding site.
Bioisosterism-Guided Optimization: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties. This can lead to improved potency and selectivity. For instance, a series of novel quinazolin-4(3H)-one derivatives were developed as potent and highly selective BRD4 inhibitors using this approach. acs.org
Pharmacophore Modeling: By identifying the key structural features (pharmacophores) necessary for biological activity, researchers can design analogs that retain or enhance these features. For 2,4-diaminoquinazoline derivatives designed as tubulin polymerization inhibitors, key features include hydrogen bond acceptors and donors strategically positioned on the quinazoline (B50416) ring. umich.edu
Halogen Substitution: The bromine atom at the 5-position is a critical feature. Research on other quinazolines has shown that modifying halogen substituents can significantly impact antiproliferative activity. In one study, replacing a fluorine atom with chlorine or bromine led to compounds with similar or better inhibitory activity against several cancer cell lines. nih.gov Systematically replacing the 5-bromo group with other halogens (F, Cl, I) or exploring di- or tri-halogenated patterns could yield analogs with superior potency.
Exploration of Novel Substitution Patterns
Systematic exploration of different substitution patterns on the quinazoline ring is crucial for developing a comprehensive structure-activity relationship (SAR). nih.gov The properties of quinazoline derivatives are heavily influenced by the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov
Modifications at C-2 and C-4 Amines: The amino groups at the C-2 and C-4 positions are prime sites for modification. Attaching various aryl or alkyl groups can significantly alter the compound's biological activity. For example, studies on 4-anilino-2-substituted quinazolines have been conducted to develop inhibitors of tubulin polymerization. nih.gov
Substitution at C-5, C-6, C-7, and C-8: The benzene portion of the quinazoline ring offers multiple positions for substitution. Research has shown that modifications at the C-5 and C-6 positions can lead to significant improvements in activity and selectivity. nih.gov In one study, introducing a chalcone (B49325) moiety to the quinazoline scaffold resulted in a compound with nanomolar level inhibitory activity against MGC-803 cancer cells. nih.gov
The table below summarizes findings from studies on various quinazoline derivatives, which can inform the design of novel this compound analogs.
| Compound Series | Substitution Pattern Explored | Key Finding | Therapeutic Target/Application |
| 2,4-Diaminoquinazolines | Substitution of the phenyl group at the C2 or C4 amine. umich.edu | Phenyl group substitution increased antiproliferative activity against tested cancer cell lines compared to the non-substituted form. umich.edu | Tubulin Polymerization Inhibition (Anticancer) umich.edu |
| Chalcone-containing Quinazolines | Introduction of a bromine atom to a chalcone moiety attached to the quinazoline core. nih.gov | Compound 18 showed potent activity against MGC-803 cells (IC50 = 0.85 μM) and a 32-fold selectivity against normal GES-1 cells. nih.govresearchgate.net | Anticancer nih.gov |
| Pyridazino-quinazolin-3-ones | Small alkyl or aromatic groups at the N1 position. nih.gov | SAR studies revealed that electron-donating groups increased activity more than electron-withdrawing groups. nih.gov | PARP Inhibition (Anticancer) nih.gov |
| N²,N⁴-diaminoquinazolines | Various substitutions on the N2 and N4 amino groups. nih.gov | Compound 15 was the most active inhibitor (IC50 = 0.072 µM) with 4.6-fold selectivity over a related enzyme (PDE6). nih.gov | PDE5 Inhibition (Vasodilation) nih.gov |
Expanding Therapeutic Applications
Quinazoline and its derivatives are known for an exceptionally broad range of pharmacological activities. mdpi.comarabjchem.org While many efforts focus on anticancer applications, analogs of this compound could be explored for numerous other therapeutic uses.
Anti-inflammatory: Certain quinazoline derivatives have shown potent anti-inflammatory activity, sometimes comparable to established drugs like diclofenac. mdpi.com
Antimicrobial: The quinazoline scaffold is a promising base for developing new antibacterial and antifungal agents, which is critical in the face of rising antibiotic resistance. nih.govmdpi.com
Antiviral: Researchers have synthesized 2,4-disubstituted quinazoline derivatives that exhibit significant anti-influenza virus activity. mdpi.com
Antidiabetic: By inhibiting enzymes like alpha-glucosidase, which is crucial for glucose metabolism, quinazolinone derivatives have shown potential for managing diabetes. wisdomlib.org
Antioxidant: Certain benzotriazoloquinazoline derivatives have demonstrated good antioxidant activities with the ability to scavenge free radicals. mdpi.com
Addressing Challenges in Quinazoline-Based Drug Development
Despite their potential, the development of quinazoline-based drugs faces several hurdles that must be addressed in future research.
Selectivity: Achieving high selectivity for the intended biological target while avoiding others is a primary challenge. A lack of selectivity can lead to off-target effects. researchgate.net
Toxicity: Many current chemotherapeutic agents are highly toxic and show little selectivity for cancer cells over healthy ones. nih.gov Some quinazoline-based inhibitors have also exhibited toxicity in normal cells, highlighting the need to design analogs with a better safety profile. acs.org
Drug Resistance: The emergence of treatment resistance is a major obstacle in cancer therapy and other fields. nih.govnih.gov Developing next-generation compounds that can overcome existing resistance mechanisms is a key research goal.
Pharmacokinetics: Issues such as poor aqueous solubility, bioavailability, and metabolic instability can prevent a promising compound from becoming a viable drug. mdpi.com For instance, the design of a ligand specific for a particular G-quadruplex DNA structure, a potential anticancer target, remains challenging. mdpi.com
Interdisciplinary Research Collaborations
Advancing the development of this compound analogs will require synergistic collaborations among experts in various scientific disciplines. The complexity of modern drug discovery necessitates an integrated approach.
Medicinal Chemistry: Chemists will lead the design and synthesis of novel analogs. researchgate.net
Molecular Biology and Pharmacology: Biologists and pharmacologists will conduct in vitro and in vivo testing to evaluate the biological activity, potency, and mechanism of action of new compounds. ijpras.com
Computational Chemistry: Computational experts will perform molecular docking and molecular dynamics simulations to predict how analogs bind to their targets, helping to guide the design process and explain experimental results. nih.gov
Structural Biology: Experts in X-ray crystallography and other techniques can determine the precise three-dimensional structure of a compound bound to its target, providing invaluable insights for structure-based drug design. researchgate.net
Translation of Research Findings into Clinical Development
The ultimate goal of this research is to translate preclinical discoveries into clinically effective therapies. Several quinazoline derivatives are already in various phases of clinical trials for conditions ranging from cancer to T-cell-mediated disorders like psoriasis. ijpba.infoijpba.info The pathway from the laboratory to the clinic for a new this compound analog would involve:
Lead Optimization: Refining the most promising compounds from initial screening to improve their efficacy, selectivity, and drug-like properties.
Preclinical Studies: Comprehensive evaluation in cellular and animal models to establish proof-of-concept, determine the pharmacokinetic profile, and conduct initial toxicology studies. Evidence that targeting specific pathways is a promising approach often comes from these preclinical studies. ijpba.info
Investigational New Drug (IND) Application: Submitting a detailed application to regulatory authorities to request permission to begin human trials.
Clinical Trials (Phase I, II, and III): Rigorously evaluating the safety, dosage, efficacy, and side effects of the new drug candidate in human subjects. Continued promise in ongoing clinical studies is necessary for a compound to advance as a safe and effective treatment. ijpba.info
By systematically addressing each of these research and development stages, the therapeutic potential of novel this compound analogs can be fully explored and potentially realized as next-generation medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromoquinazoline-2,4-diamine, and how can purity be optimized during synthesis?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with ammonia, followed by bromination at the 5-position. Key steps include controlling reaction temperature (70–90°C) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions . Purity optimization involves recrystallization from ethanol/water mixtures and HPLC analysis (C18 column, methanol/water gradient) to confirm >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use H/C NMR to confirm the quinazoline scaffold and bromine substitution (e.g., δ ~8.2 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calc. 281.05, found 281.06) . IR spectroscopy identifies amine N–H stretches (~3300 cm) and C–Br vibrations (~600 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. In case of skin contact, wash immediately with soap and water; for inhalation exposure, seek fresh air and medical attention .
Q. How is the compound’s enzyme inhibition potential preliminarily assessed?
- Methodology : Conduct enzyme inhibition assays (e.g., dihydrofolate reductase [DHFR] inhibition) using spectrophotometric methods. Prepare a 10 mM stock in DMSO, dilute in Tris buffer (pH 7.4), and measure IC values via NADPH oxidation at 340 nm .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions of quinazoline impact antibacterial activity?
- Methodology : Perform SAR studies by synthesizing derivatives with varied substituents (e.g., alkyl, aryl groups). Test against E. coli and S. aureus using Kirby-Bauer assays (5 mg/mL discs) and quantify MICs (Table 1). For example:
| Derivative | R-group (Position 4) | MIC (E. coli, µg/mL) | MIC (S. aureus, µg/mL) |
|---|---|---|---|
| A5 | 4-(CF)benzyl | 8.0 | 4.0 |
| B3 | 3-Cl-phenyl | 16.0 | 8.0 |
| Data adapted from . |
- Bulky electron-withdrawing groups (e.g., –CF) enhance Gram-positive activity due to improved membrane penetration .
Q. How should researchers address contradictory bioactivity data across bacterial strains?
- Methodology : Analyze discrepancies using in vitro vs. in vivo models. For example, if MICs for E. coli are higher than for S. aureus, evaluate outer membrane permeability via LPS-binding assays or use efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms . Cross-validate with genomic sequencing of resistant strains .
Q. What strategies improve aqueous solubility and metabolic stability of this compound derivatives?
- Methodology : Introduce polar groups (e.g., –OH, –SOH) at the 6-position or use prodrug approaches (e.g., phosphate esters). Assess solubility via shake-flask method (pH 7.4 PBS) and metabolic stability in liver microsomes (e.g., t >60 min indicates suitability for in vivo studies) .
Q. How can computational modeling guide the design of quinazoline-based kinase inhibitors?
- Methodology : Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets (e.g., EGFR or CDK2). Optimize hydrogen bonding with backbone residues (e.g., Met793 in EGFR) and π-π stacking with hydrophobic regions. Validate with MM-GBSA binding free energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
